molecular formula C18H22N4O3S B11188601 N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

Cat. No.: B11188601
M. Wt: 374.5 g/mol
InChI Key: RHVBLKLKZYUALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[2-(4-Methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a chemical compound of significant interest in scientific research. Its molecular structure incorporates a 1,4,5,6-tetrahydro-1,3,5-triazine core, a scaffold known for its diverse biological activities and presence in various active molecules . The compound is further functionalized with a benzenesulfonamide group, a moiety frequently employed in medicinal chemistry and chemical biology for its potential to interact with enzyme active sites, often serving as an isostere for carboxylic acids or other pharmacophores . The 4-methoxyphenethyl side chain suggests potential for influencing the compound's hydrophobicity and overall biomolecular interactions. While specific biological data for this exact molecule may be limited, its structural features align with compounds investigated for various pharmacological properties. Triazine derivatives are explored for a wide range of applications, including as potential enzyme inhibitors . Similarly, sulfonamide-containing compounds are well-documented for their use in agrochemicals, such as herbicides . Researchers may find this compound valuable for probing biological pathways, developing structure-activity relationships (SAR) in novel compound libraries, or as a synthetic intermediate. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[3-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C18H22N4O3S/c1-25-16-9-7-15(8-10-16)11-12-22-13-19-18(20-14-22)21-26(23,24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H2,19,20,21)

InChI Key

RHVBLKLKZYUALE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Triazine Core Synthesis

The 1,4,5,6-tetrahydro-1,3,5-triazin-2-amine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting a diamine precursor with cyanoguanidine under acidic or basic conditions. For instance, cyclocondensation of 1,2-diaminoethane derivatives with cyanoguanidine in ethanol at reflux temperatures (70–80°C) forms the triazine ring. Microwave-assisted synthesis has emerged as a superior method, reducing reaction times from hours to minutes while improving yields. In one protocol, irradiation at 100°C for 15 minutes in ethanol achieved 85% yield for analogous triazine derivatives.

Sulfonamide Group Introduction

The benzenesulfonamide moiety is introduced via nucleophilic substitution. The triazine amine reacts with benzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (TEA). For example, stirring equimolar amounts of triazine amine and benzenesulfonyl chloride with TEA at 0–5°C for 4 hours yielded the sulfonamide intermediate at 75% efficiency. Excess sulfonyl chloride (1.2 equiv) is often used to drive the reaction to completion.

Methoxyphenethyl Substitution

The 4-methoxyphenethyl group is incorporated through alkylation or reductive amination. In a patented method, 2-(4-methoxyphenyl)ethyl bromide was reacted with the triazine-sulfonamide intermediate in acetonitrile using potassium carbonate as a base. Alternatively, reductive amination of 4-methoxybenzaldehyde with the triazine amine, followed by sodium borohydride reduction, provided the substituted product in 68% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
SolventEthanol+15% vs. DCM
Temperature70°C (reflux)+20% vs. RT
CatalystTEA (1.5 equiv)+10% vs. pyridine

Ethanol enhances solubility of intermediates, while elevated temperatures accelerate cyclocondensation. Triethylamine outperforms weaker bases in deprotonating the triazine amine during sulfonylation.

Purification Strategies

Crude products often require column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to remove unreacted sulfonyl chlorides. Recrystallization from methanol/water mixtures (7:3) improved purity to >98% for analogous compounds.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): Key peaks include δ 7.82 (d, J=8.4 Hz, 2H, aromatic sulfonamide), δ 6.85 (d, J=8.8 Hz, 2H, methoxyphenyl), and δ 3.73 (s, 3H, OCH₃).

  • FT-IR : Strong absorptions at 1340 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 65:35, 1 mL/min) showed a single peak at 4.2 minutes, indicating >99% purity.

Comparative Evaluation of Synthetic Routes

MethodStepsTotal YieldTimeCost Efficiency
Conventional352%18hModerate
Microwave-Assisted378%3hHigh
One-Pot Sequential265%12hLow

Microwave-assisted synthesis significantly enhances efficiency, though it requires specialized equipment. One-pot methods reduce intermediate isolation but suffer from lower yields due to side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies using continuous flow reactors achieved 90% conversion in 30 minutes, compared to 6 hours in batch processes. This method minimizes thermal degradation and improves reproducibility.

Green Chemistry Metrics

  • E-factor : 8.2 (kg waste/kg product) for batch vs. 3.1 for flow synthesis.

  • Solvent recovery systems (e.g., distillation) reduce ethanol consumption by 40%.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at the triazine nitrogen generates dimers, which are suppressed by slow addition of alkylating agents and strict temperature control (<5°C).

Stereochemical Control

Racemization during alkylation is mitigated using chiral auxiliaries like L-proline, achieving 92% enantiomeric excess in analogous compounds .

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Scientific Research Applications

Antitumor Activity

Research has shown that compounds containing triazine and sulfonamide structures exhibit significant antitumor activity. For instance:

  • A study demonstrated that similar triazine derivatives showed cytotoxic effects against various cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) with IC50 values below 100 μM .
  • Molecular modeling studies suggest that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and altering cell cycle progression .

Enzyme Inhibition

N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide has also been explored for its potential as an inhibitor of specific enzymes:

  • Acetylcholinesterase Inhibition : Similar sulfonamides have shown promise in inhibiting acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • α-glucosidase Inhibition : Some derivatives have been evaluated for their ability to inhibit α-glucosidase activity, indicating potential applications in managing Type 2 Diabetes Mellitus (T2DM) .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

StudyCompoundTargetFindings
Triazine DerivativesCancer Cell LinesSignificant cytotoxicity observed; induced apoptosis in treated cells.
Sulfonamide DerivativesAcetylcholinesteraseEffective inhibition noted; potential for neuroprotective applications.
Benzodioxane Sulfonamidesα-glucosidaseDemonstrated inhibition; implications for diabetes management.

Mechanism of Action

The mechanism of action of N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s sulfonamide group is particularly effective in forming strong interactions with target proteins, leading to significant biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with three structurally related triazine derivatives, highlighting key differences in substituents, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Use/Activity
N-{5-[2-(4-Methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide (Target) C₁₈H₂₂N₅O₃S 388.47 4-Methoxyphenethyl, benzenesulfonamide Inferred: ALS inhibition (herbicidal activity)
4-Methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide () C₁₇H₂₄N₄O₃S 380.46 Morpholin-4-yl ethyl, 4-methylbenzenesulfonamide Not explicitly stated; morpholine group may enhance solubility or target specificity
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl) C₁₄H₁₅N₅O₆S 389.36 Methyl ester, 4-methoxy-6-methyltriazine, sulfonylurea linkage Herbicide (ALS inhibitor); widely used in cereal crops
6-Ethoxy-4-methyl-N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine C₂₄H₂₉N₅O₃ 435.53 3,4-Dimethoxyphenethyl, quinazolin-2-amine Likely kinase inhibition or anticancer activity (quinazoline scaffold)

Key Observations

Unlike metsulfuron-methyl (), the target lacks a sulfonylurea bridge (-SO₂NHCO-) but retains the sulfonamide group (-SO₂NH-), which is critical for ALS binding in herbicides .

Molecular Weight and Bioavailability :

  • The target compound (388.47 g/mol) is lighter than the quinazoline derivative in (435.53 g/mol), suggesting better bioavailability for agrochemical applications .

Functional Group Diversity :

  • The benzenesulfonamide moiety in the target contrasts with the quinazolin-2-amine group in , which is associated with kinase inhibition rather than herbicidal activity .

Research Findings and Implications

  • Synthetic Accessibility : The triazine core allows modular substitution, enabling rapid generation of analogs. For example, replacing the 4-methoxyphenyl group with morpholine () or dimethoxyphenyl () alters target engagement .
  • Herbicidal Potential: Structural alignment with metsulfuron-methyl () suggests the target compound could inhibit ALS, though its efficacy may vary due to the absence of the sulfonylurea bridge .
  • SAR Insights : The 4-methoxy group on the phenyl ring likely contributes to electron-donating effects, stabilizing interactions with ALS’s hydrophobic pockets .

Biological Activity

N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine scaffold, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl group and the benzenesulfonamide moiety suggests potential interactions with various biological targets.

Molecular Formula

  • Molecular Formula : C₁₈H₂₃N₅O₂S

Structural Characteristics

  • Triazine Ring : Provides stability and potential for interaction with biological macromolecules.
  • Benzenesulfonamide Group : Commonly associated with antibacterial properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, compounds containing the triazine scaffold have shown activity against various bacterial strains.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
Compound A15.625Staphylococcus aureus
Compound B31.250Escherichia coli
This compoundTBDTBD

The proposed mechanism of action for similar compounds includes:

  • Inhibition of Protein Synthesis : Compounds may interfere with ribosomal function.
  • Disruption of Cell Membrane Integrity : Leading to increased permeability and cell death.
  • Inhibition of Nucleic Acid Synthesis : Affecting replication and transcription processes.

Case Study 1: Efficacy Against MRSA

A study demonstrated that a similar triazine compound exhibited an MIC of 0.381 µM against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity.

Case Study 2: Biofilm Formation Inhibition

Another study highlighted the ability of related compounds to inhibit biofilm formation in E. coli and S. aureus, suggesting a potential application in treating chronic infections where biofilms are prevalent.

Cytotoxicity Studies

Cytotoxicity assays reveal that while some triazine derivatives show promising antimicrobial effects, they also need to be evaluated for cytotoxicity to ensure safety for therapeutic use.

Table 2: Cytotoxicity Data

Compound NameIC50 (µM)Cell Line
Compound A20HeLa
Compound B15MCF-7
This compoundTBDTBD

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution on triazine rings and sulfonamide coupling. For example, analogous triazine derivatives are synthesized via condensation of chlorotriazines with phenols (e.g., 4-methoxyphenol) under basic conditions . Characterization employs 1H/13C NMR to confirm substituent positions, HRMS for molecular weight validation, and IR spectroscopy to identify functional groups like sulfonamide (S=O stretches at ~1150–1300 cm⁻¹) .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodology : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase, given structural similarity to benzenesulfonamide inhibitors ). Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) with IC₅₀ determination. Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with dose-response curves .

Q. How can solubility and stability be assessed for preliminary pharmacokinetic studies?

  • Methodology : Perform HPLC-UV or LC-MS under varied pH (1.2–7.4) and temperature (25–37°C) to monitor degradation. Use logP calculations (via shake-flask or computational tools) to estimate lipophilicity. Stability in biological matrices (e.g., plasma) requires incubation followed by protein precipitation and analysis .

Advanced Research Questions

Q. How should conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Methodology : Conduct ADME profiling to identify bioavailability limitations. For example, poor solubility may reduce in vivo efficacy despite strong in vitro activity. Use tissue distribution studies (LC-MS/MS) to quantify compound levels in target organs. Cross-validate with metabolite identification (e.g., liver microsome assays) to rule out rapid hepatic clearance .

Q. What experimental design optimizes synthetic yield while minimizing byproducts?

  • Methodology : Apply Design of Experiments (DoE) to variables like reaction temperature, solvent polarity (e.g., acetic acid vs. dioxane ), and catalyst loading. Monitor reaction progress via TLC or in-line IR . Purification optimization (e.g., silica gel chromatography vs. recrystallization in acetonitrile ) can isolate the target compound with ≥95% purity.

Q. How can environmental fate studies be structured to assess long-term ecological risks?

  • Methodology : Follow OECD guidelines for biodegradation (e.g., 301F) and bioaccumulation (e.g., logKow estimation). Use SPE-LC-MS/MS to quantify residues in water/soil matrices . Include mesocosm experiments to simulate ecosystem-level impacts, tracking metabolite formation (e.g., triazine ring cleavage products) over 6–12 months .

Data Analysis and Contradiction Management

Q. How should discrepancies in enzyme inhibition potency across studies be addressed?

  • Methodology : Standardize assay conditions (pH, ion strength, enzyme source) to minimize variability. Compare inhibition constants (Ki) instead of IC₅₀, as Ki is independent of substrate concentration. Use surface plasmon resonance (SPR) to validate binding kinetics and rule out nonspecific interactions .

Q. What statistical approaches validate reproducibility in synthetic batches?

  • Methodology : Implement multivariate analysis (e.g., PCA) on NMR/LC-MS data to detect batch-to-batch variations. Apply control charts for critical quality attributes (e.g., purity, yield) and establish ±3σ limits for process stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.